molecular formula C24H21N5O5 B2625594 methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896294-78-3

methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2625594
CAS No.: 896294-78-3
M. Wt: 459.462
InChI Key: UNUBBWNPRWXJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,7,8-Trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate

  • Structural Differences : Lacks aromatic phenyl/methoxyphenyl groups; instead, methyl groups occupy positions 1, 7, and 8.
  • Nomenclature Impact : The IUPAC name prioritizes methyl substituents over aromatic groups, resulting in a simpler descriptor.

Ethyl 2-(8-(2-Methoxyphenyl)-1-Methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate

  • Structural Differences : Ethyl ester replaces the methyl ester, altering the compound’s hydrophobicity.
  • Nomenclature Impact : The "ethyl" prefix modifies the ester moiety, while the core structure remains identical.

Table 3: Structural and Nomenclatural Comparison

Compound Substituents (Positions) CAS Number
Target Compound 8-(2-MeOPh), 1-Me, 7-Ph, methyl ester 893975-28-5
1,7,8-Trimethyl Derivative 1-Me, 7-Me, 8-Me, methyl ester Not Disclosed
Ethyl Ester Analog 8-(2-MeOPh), 1-Me, 7-Ph, ethyl ester 143545-90-8

8-(4-Methoxyphenyl)-1-Methyl-7-Phenyl Analog

  • Structural Differences : The methoxyphenyl group shifts from position 2 to 4 on the aromatic ring.
  • Nomenclature Impact : The positional isomerism is reflected in the IUPAC name as "4-methoxyphenyl" instead of "2-methoxyphenyl".

Properties

CAS No.

896294-78-3

Molecular Formula

C24H21N5O5

Molecular Weight

459.462

IUPAC Name

methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-17(15-9-5-4-6-10-15)29(23(27)25-21)16-11-7-8-12-18(16)33-2/h4-13H,14H2,1-3H3

InChI Key

UNUBBWNPRWXJQK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H20N6O4C_{23}H_{20}N_{6}O_{4} with a molecular weight of 444.44 g/mol. Its structure features a purine-like core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H20N6O4C_{23}H_{20}N_{6}O_{4}
Molecular Weight444.44 g/mol
IUPAC NameThis compound
CAS Number896294-92-1

The biological activity of this compound is primarily attributed to its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns and triggering inflammatory responses.

Key Mechanisms:

  • TLR Activation : The compound acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways such as NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) .
  • Cytokine Induction : Studies indicate that TLR7 agonists stimulate various lymphocyte subsets more effectively than TLR8-selective agonists in producing type I interferons (IFN) .

Antitumor Activity

Recent research has suggested that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that related imidazoquinolines could induce apoptosis in cancer cells through TLR-mediated pathways .

Immunomodulatory Effects

The compound may also enhance immune responses by modulating dendritic cell activity and promoting the maturation of these immune cells. This property is particularly valuable in vaccine development and therapeutic interventions for infectious diseases.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications on the imidazole ring significantly affect the compound's potency as a TLR agonist. Substitutions at specific positions can enhance or diminish biological activity .

Comparative Studies

Comparative studies involving other TLR agonists have revealed that structural variations can lead to significant differences in cytokine profiles and cellular responses. For example:

  • Agonist Potency : Compounds with similar structures were evaluated for their ability to activate TLRs at varying concentrations, highlighting their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as an anticancer agent. Studies have shown that derivatives of imidazo[2,1-f]purine exhibit antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases associated with cancer proliferation.

Research has indicated that methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate interacts with biological targets such as enzymes and receptors. These interactions can modulate signaling pathways involved in cell growth and apoptosis.

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex structures that may have enhanced biological activity or novel properties.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that imidazopyridine derivatives similar to this compound exhibited significant antiproliferative effects against lung and pancreatic cancer cell lines. Molecular docking studies confirmed the binding affinity of these compounds to receptor tyrosine kinases involved in cancer progression .

Case Study 2: Enzyme Inhibition

Another research effort explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The study revealed that this compound effectively modulated enzyme activity in vitro, suggesting potential therapeutic applications for metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Structural and Physicochemical Comparisons
Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound 8-(2-Methoxyphenyl), 1-Me, 7-Ph C₁₈H₁₉N₅O₄ 369.38 Ester group for prodrug potential
8-(2-Hydroxyphenyl) derivative 8-(2-HO-Ph), 1,3-diMe, 7-Ph C₂₁H₁₇N₅O₃ 387.39 Higher polarity (pKa ~9.11); phenolic OH may enable H-bonding
8-(2-Methylphenyl) derivative 8-(2-Me-Ph), 1-Me, 7-Ph C₁₈H₁₉N₅O₄ 369.38 Reduced polarity vs. methoxy analog; increased lipophilicity
Compound 65 (Dissertation) 8-(2-MeO-Ph), 7-(2'-Me-4'-HO-Ph) C₂₃H₂₁N₅O₅ 455.45 Biphenyl substituent enhances steric bulk; potential for dual kinase binding
Compound 70 (Dissertation) 8-(2-MeO-Ph), 7-(p-CN-Ph) C₂₀H₁₆N₆O₄ 428.39 Electron-withdrawing cyano group may enhance target affinity

Physicochemical and Metabolic Stability

  • Ester Hydrolysis : The methyl ester in the target compound is susceptible to esterase-mediated hydrolysis, a common prodrug strategy. In contrast, amide derivatives (e.g., 2-(...yl)acetamide; ) exhibit greater metabolic stability .
  • Methoxy vs. Methyl Substituents : The 2-methoxyphenyl group in the target compound is less metabolically labile than the 2-hydroxyphenyl variant, which may undergo glucuronidation or sulfation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.